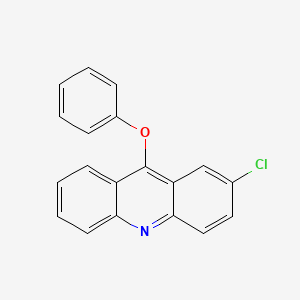

2-Chloro-9-phenoxyacridine

Description

Structure

3D Structure

Properties

CAS No. |

61981-62-2 |

|---|---|

Molecular Formula |

C19H12ClNO |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

2-chloro-9-phenoxyacridine |

InChI |

InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22-14-6-2-1-3-7-14)15-8-4-5-9-17(15)21-18/h1-12H |

InChI Key |

OUQOLFIGVPTKMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 9 Phenoxyacridine and Its Derivatives

Precursor Synthesis and Intermediate Derivatization Strategies

The foundation of 2-chloro-9-phenoxyacridine synthesis lies in the efficient preparation of key precursors, namely halogenated acridones and chloroacridine intermediates. These precursors provide the essential framework upon which the final product is built.

Synthesis of Halogenated Acridone (B373769) and Chloroacridine Intermediates

The construction of the acridone skeleton is a critical initial step. One common method is the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst. jocpr.com This is followed by cyclization of the resulting N-phenylanthranilic acid in a strong acid to yield the acridone. jocpr.com For instance, the synthesis of 9(10H)-acridone derivatives can be achieved through this pathway. jocpr.com

Another approach involves the Bernthsen acridine (B1665455) synthesis, where diphenylamine (B1679370) reacts with a carboxylic acid in the presence of zinc chloride to produce 9-substituted acridines. nih.gov A palladium-catalyzed carbonylation of 2-halogenated diphenylamine compounds under a carbon monoxide atmosphere offers a more modern and atom-economical route to acridone and its derivatives. google.com

Once the acridone is formed, it must be converted to the corresponding 9-chloroacridine (B74977) intermediate. This is typically achieved by reacting the acridone with a chlorinating agent like phosphorus oxychloride (POCl3). researchgate.net This step is crucial as it activates the C-9 position for subsequent nucleophilic substitution. A new route to 9-chloroacridines utilizes triflates of salicylic (B10762653) acid derivatives, which are commercially available in various substitution patterns. ucsf.edu

The synthesis of 2,9-dichloroacridine (B86689), a direct precursor for some derivatives, has also been reported. prepchem.com This intermediate can then be selectively functionalized at the C-9 position.

Optimization of Reaction Conditions for Key Precursors

The efficiency of precursor synthesis is highly dependent on the reaction conditions. For the Bernthsen synthesis, fine-tuning parameters like catalyst selection, temperature, pressure, and solvent choice is crucial for maximizing the yield of acridine derivatives. ontosight.ai Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to significant reductions in reaction times and cleaner reactions compared to conventional heating methods. mdpi.comjocpr.com

In the palladium-catalyzed synthesis of acridines, the choice of ligand and reaction temperature can influence the reaction pathway, favoring the formation of the desired acridine over potential byproducts. mdpi.com Similarly, for the Ullmann condensation, the choice of catalyst and solvent can impact the yield and purity of the resulting acridone.

Nucleophilic Aromatic Substitution at the C-9 Position with Phenolic Compounds

The introduction of the phenoxy group at the C-9 position of the acridine ring is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction, where the chlorine atom at the C-9 position of a chloroacridine intermediate is displaced by a phenoxide ion. nih.govnih.gov

Reaction Mechanisms and Pathways for Phenoxylation

The phenoxylation of 9-chloroacridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this reaction, the electron-deficient acridine ring is susceptible to attack by the nucleophilic phenoxide. The reaction generally proceeds through an addition-elimination pathway, involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov However, under certain conditions, a concerted nucleophilic aromatic substitution (CSNAr) may occur, avoiding the formation of this intermediate. nih.gov The nature of the substituents on both the acridine ring and the phenol (B47542) can influence the reaction pathway and rate.

Influence of Catalysts and Solvents on Reaction Efficiency

The efficiency of the phenoxylation reaction can be significantly influenced by the choice of catalysts and solvents. While the reaction can proceed without a catalyst, the use of a base is necessary to generate the phenoxide nucleophile from the corresponding phenol. The choice of base and solvent can impact the solubility of the reactants and the reaction rate. For example, the synthesis of 2-methoxy-9-phenoxyacridine (B12924701) involves reacting 2-methoxy-9-chloroacridine with phenol in the presence of sodium hydroxide (B78521). nih.gov

In some cases, transition metal catalysts, such as those based on rhodium or ruthenium, can be employed to activate the aromatic ring towards nucleophilic attack. nih.gov These catalysts can coordinate to the arene, increasing its electrophilicity and facilitating the substitution reaction. nih.gov The solvent also plays a crucial role; for instance, polar aprotic solvents like dimethylformamide (DMF) are often used in these types of reactions. researchgate.net

Strategic Derivatization of the Acridine Skeleton and Phenoxy Moiety

The versatility of the synthetic routes allows for the introduction of a wide range of substituents on both the acridine skeleton and the phenoxy moiety, leading to a diverse library of this compound derivatives.

Substituents can be introduced on the acridine core at various positions. For example, the synthesis of this compound itself starts with a chlorinated acridine precursor. Other functional groups can be introduced on the acridine ring through various synthetic transformations. nih.gov

Similarly, the phenoxy group can be substituted with various functional groups. This is achieved by using appropriately substituted phenols in the nucleophilic aromatic substitution step. For instance, the reaction of 9-chloroacridine with substituted phenols (Ar-OH) has been used to synthesize a variety of 9-phenoxyacridine (B3049667) derivatives. nih.govnih.gov This allows for the fine-tuning of the electronic and steric properties of the final molecule.

Introduction of Additional Substituents (e.g., Methoxy (B1213986), Amino, Halogen)

The acridine core can be modified with various substituents to modulate its physicochemical and biological properties.

Methoxy Groups: The introduction of methoxy groups is a common strategy. For instance, 7-substituted 9-(chloro or amino)-2-methoxyacridine derivatives have been synthesized and evaluated for their antiparasitic activity against L. infantum. researchgate.net

Amino Groups: Amino groups are frequently introduced at the 9-position of the acridine ring. A series of 9-acridinyl amino acid derivatives were synthesized through a two-step procedure. nih.gov In one approach, 9-chloroacridine is reacted with an alcohol in the presence of a sodium alkoxide, followed by the addition of an amino acid. nih.gov

Halogens: Halogen atoms can also be incorporated into the acridine structure. For example, a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines have been prepared. nih.gov

A general approach to introducing substituents involves the reaction of 9-chloroacridine with appropriate nucleophiles like Ar-NH₂ and Ar-OH. nih.gov

Synthesis of Analogues with Varied Side Chains and Linkers

The properties of this compound can be fine-tuned by modifying the side chains and linkers attached to the acridine scaffold.

Amino Acid Linkers: Amino acids can be used as linkers to attach various functional groups to the acridine core. For example, amino acid derivatives of 2-chloro-N-(9,10-dioxy-9,10-dihydroanthracen-1-yl)acetamide have been synthesized. researchgate.net

Diamine Side Chains: Disubstituted diamine side chains are a common feature in many biologically active acridine derivatives. A parallel synthetic strategy has been developed to generate libraries of 9-aminoacridines with varied diamine side chains. nih.gov This often involves the coupling of 9-chloroacridines with a library of disubstituted diamines. nih.gov

The synthesis of these analogues often relies on the reactivity of the 9-chloroacridine intermediate, which readily undergoes nucleophilic substitution with a variety of amines and phenols. nih.gov

Parallel Synthesis and Library Generation Approaches

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and library generation techniques are employed. These methods allow for the rapid production of a large number of diverse compounds for high-throughput screening.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful tool for constructing libraries of heterocyclic compounds, including those based on the acridine framework. mdpi.comresearchgate.net This technique involves attaching the initial building block to a solid support and then carrying out a series of reactions to build the final molecule. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion.

Solution-Phase Parallel Synthesis: In addition to solid-phase methods, solution-phase parallel synthesis is also utilized. A parallel synthetic strategy for generating libraries of 9-aminoacridines has been reported, where variations in both the acridine core and the amine side chain are introduced. nih.gov This strategy often utilizes a grid-based approach where different starting materials are reacted in separate wells of a microtiter plate.

The generation of diverse chemical libraries is crucial for identifying novel compounds with desired biological activities. uniroma1.it For example, a library of 175 compounds based on the 9-aminoacridine (B1665356) scaffold was designed to screen for anti-malarial activity. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 9 Phenoxyacridine and Analogues

Spectroscopic Analysis for Compound Identity and Purity

Spectroscopic methods provide a wealth of information regarding the molecular structure, bonding, and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The ¹H NMR spectrum of 2-Chloro-9-phenoxyacridine is expected to show distinct signals corresponding to the protons on the acridine (B1665455) core and the phenoxy substituent. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen heteroatom, as well as the anisotropic effects of the aromatic rings. Protons on the chlorinated ring of the acridine skeleton would appear at different chemical shifts compared to the unsubstituted ring. The protons of the phenoxy group would also exhibit characteristic multiplets in the aromatic region. For comparison, in the related compound 9-phenoxyacridine (B3049667), proton signals appear between 7.1 and 8.2 ppm in DMSO-d6. researchgate.net The introduction of a chloro group at the C-2 position would cause a downfield shift for adjacent protons, particularly H-1 and H-3.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would show 19 distinct signals in the aromatic region. The carbon atom C-2, directly attached to the chlorine, would have its chemical shift significantly influenced by the halogen's electronegativity. The C-9 carbon, bonded to the phenoxy group, would also show a characteristic chemical shift. Studies on substituted phenyl acridine-9-carboxylates have shown that solvent properties and the nature of substituents significantly influence the ¹³C chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons on acridine and phenoxy rings. Specific shifts depend on proximity to chloro and nitrogen atoms. |

| ¹³C | 115 - 160 | Aromatic carbons. C-Cl and C-O carbons will have distinct shifts. C-9 is expected at the lower field end of the range. |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by bands corresponding to the vibrations of its aromatic and heteroaromatic rings. Key expected absorptions include C=C and C=N stretching vibrations within the acridine skeleton (typically 1650-1450 cm⁻¹), and aromatic C-H stretching vibrations (above 3000 cm⁻¹). The C-O-C ether linkage would produce strong, characteristic asymmetric and symmetric stretching bands, typically in the 1270-1000 cm⁻¹ region. A notable feature would be the C-Cl stretching vibration, which for aryl chlorides, appears in the 1100-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It is especially effective for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the acridine structure. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Acridine C=C, C=N | Stretch | 1650 - 1450 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1270 - 1220 |

| Aryl Ether C-O-C | Symmetric Stretch | 1075 - 1020 |

| Aryl C-Cl | Stretch | 1100 - 800 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₂ClNO), the monoisotopic mass is 305.06 Da. chemspider.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 305. A characteristic isotopic pattern for a monochlorinated compound would be observed, with an (M+2)⁺ peak at m/z 307, having approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns in related acridine structures often involve the cleavage of the substituent at the C-9 position. nih.gov Therefore, a significant fragment ion corresponding to the loss of the phenoxy radical (•OC₆H₅) would be expected, leading to a 2-chloroacridinium cation.

X-ray Crystallography for Solid-State Structure Determination

While specific crystal structure data for this compound is not publicly available, analysis of close analogues like 2-Methoxy-9-phenoxyacridine (B12924701) provides significant insight into the expected solid-state behavior. iucr.org In the crystal lattice of this analogue, molecules form inversion dimers. These dimers are stabilized by a combination of weak intermolecular forces, including C-H···N hydrogen bonds and π–π stacking interactions between the planar acridine ring systems. iucr.org It is highly probable that this compound would exhibit similar packing motifs, with the potential for halogen bonding involving the chlorine atom to further influence the crystal lattice. These non-covalent interactions are crucial in dictating the macroscopic properties of the crystalline material.

The conformation of 9-phenoxyacridines is a key structural feature. The molecule is not planar; the phenoxy group is twisted out of the plane of the acridine core. In the crystal structure of 2-Methoxy-9-phenoxyacridine, the phenoxy ring is nearly perpendicular to the acridine ring system, with a measured dihedral angle of 85.0°. iucr.org This perpendicular arrangement minimizes steric hindrance between the ortho-protons of the phenoxy group and the protons at the 1- and 8-positions of the acridine core. A similar conformation is expected for this compound, with the large, flat aromatic systems adopting a sterically favorable orientation. The dihedral angle is a critical parameter that influences the electronic communication between the phenoxy and acridine moieties.

Table 3: Comparative Dihedral Angles in a 9-Phenoxyacridine Analogue

| Molecular Moiety | Dihedral Angle (°) | Reference Compound |

| Phenoxy Ring vs. Acridine Ring | 85.0 | 2-Methoxy-9-phenoxyacridine iucr.org |

| Methoxy (B1213986) Group vs. Acridine Ring | 4.5 | 2-Methoxy-9-phenoxyacridine iucr.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission spectra of acridine and its derivatives are governed by the extended π-conjugated system of the tricyclic core. The introduction of substituents at various positions on the acridine ring, such as the chloro group at position 2 and the phenoxy group at position 9, is expected to modulate these properties.

The UV-Vis absorption spectrum of an acridine derivative typically displays several bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. The position, intensity, and fine structure of these bands are sensitive to the nature and position of substituents, as well as the polarity of the solvent.

Fluorescence in acridine derivatives arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment.

Characterization of Electronic Transitions

The electronic transitions in this compound are predicted to be primarily of π-π* character, originating from the aromatic acridine core. The phenoxy group, acting as an electron-donating group through its oxygen lone pair, can engage in resonance with the acridine system, leading to a charge transfer (CT) character in some of the transitions. The chloro substituent, being an electron-withdrawing group, will also influence the energy levels of the molecular orbitals involved in these transitions.

The lowest energy absorption band is expected to correspond to the S₀ → S₁ transition. This transition is likely to be a π-π* transition with some intramolecular charge transfer (ICT) character, where electron density is partially shifted from the phenoxy moiety to the acridinyl ring upon excitation. The presence of the chloro group at the 2-position can further perturb the electron distribution and the energy of this transition.

Higher energy absorption bands would correspond to S₀ → Sₙ (n > 1) transitions, also of π-π* character, localized within the acridine ring system. The n-π* transitions, involving the non-bonding electrons of the nitrogen atom in the acridine ring, are generally weaker and may be obscured by the more intense π-π* bands.

Table 1: Predicted Electronic Absorption Data for this compound in a Non-polar Solvent (Hypothetical Data)

| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Character |

| S₀ → S₁ | ~380-420 | ~10,000-15,000 | π-π* with ICT character |

| S₀ → S₂ | ~350-370 | ~20,000-30,000 | π-π |

| S₀ → S₃ | ~250-270 | ~40,000-60,000 | π-π |

Note: This table presents hypothetical data based on the expected spectroscopic behavior of similar acridine derivatives. Actual experimental values may differ.

Photophysical Properties and Quantum Yields

The photophysical properties of this compound, including its fluorescence emission maximum (λ_em) and fluorescence quantum yield (Φ_f), are intrinsically linked to its electronic structure and the nature of its excited states.

Following excitation into the S₁ state, the molecule can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield is a quantitative measure of the competition between these processes. For many acridine derivatives, the quantum yield is sensitive to factors such as solvent polarity, temperature, and the presence of quenchers.

The phenoxy substituent at the 9-position is expected to influence the fluorescence properties significantly. The possibility of torsional motion of the phenoxy group relative to the acridine plane can provide a non-radiative decay channel, potentially leading to a lower fluorescence quantum yield compared to more rigid analogues. The chloro group at the 2-position can also affect the quantum yield through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and thus decrease fluorescence.

Table 2: Predicted Photophysical Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Conditions |

| Fluorescence Emission Maximum (λ_em) | ~450-500 nm | Non-polar solvent |

| Fluorescence Quantum Yield (Φ_f) | ~0.1 - 0.4 | Deaerated, non-polar solvent |

| Fluorescence Lifetime (τ_f) | ~2-10 ns | Deaerated, non-polar solvent |

Note: This table presents hypothetical data based on the expected photophysical behavior of similar acridine derivatives. Actual experimental values may differ.

Theoretical and Computational Investigations of 2 Chloro 9 Phenoxyacridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-9-phenoxyacridine. These methods provide a detailed understanding of the molecule's fundamental properties.

Molecular Orbital Analysis and Electrostatic Potential Distribution

Molecular orbital analysis, a key component of quantum chemical calculations, reveals the distribution of electron density and identifies the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For acridine (B1665455) derivatives, the planar aromatic ring system typically constitutes a significant portion of the frontier orbitals.

The electrostatic potential (ESP) map is another valuable output, which visualizes the charge distribution across the molecule. In this compound, the nitrogen atom in the acridine ring and the oxygen atom of the phenoxy group are expected to be regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms are generally areas of positive potential. This distribution is crucial for understanding intermolecular interactions.

Prediction of Spectroscopic Features

Theoretical calculations can predict various spectroscopic features of this compound, which can be correlated with experimental data for structural confirmation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, electronic transitions can be predicted to aid in the interpretation of UV-Visible spectra. For other heterocyclic compounds, DFT calculations have been successfully used to predict spectroscopic data, providing a basis for similar studies on this compound.

Tautomerism and Conformational Dynamics Studies

The structural flexibility of this compound is another area of interest for computational investigation.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in acridine derivatives, particularly those with amino substituents. researchgate.net For this compound, while less common, the potential for tautomerism, especially under different pH conditions, could be investigated computationally to determine the relative stabilities of any potential tautomeric forms.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule. The dihedral angle between the acridine ring system and the phenoxy group is a key conformational parameter. In a related compound, 2-methoxy-9-phenoxy-acridine, the phenoxy fragment was found to be nearly perpendicular to the acridine ring system. nih.gov Computational studies can map the potential energy surface associated with the rotation around the C-O bond linking the phenoxy group to the acridine core, identifying the most stable conformations and the energy barriers between them.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is widely used to understand the potential biological activity of compounds like this compound.

Binding Affinity Predictions with Biomolecular Targets

Molecular docking simulations can estimate the binding affinity of this compound with various biomolecular targets. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. Acridine derivatives have been studied for their potential as anticancer and antimicrobial agents, often targeting DNA topoisomerase or other enzymes. jscimedcentral.comnih.gov For instance, in studies of other acridine derivatives, docking simulations have been used to predict their binding energies with targets like plasmepsins for antimalarial activity and topoisomerase II for anticancer effects. jscimedcentral.comresearchgate.net Similar approaches can be applied to this compound to screen for potential biological targets and predict the strength of these interactions.

Table 1: Illustrative Binding Affinity Predictions for Acridine Derivatives with Biomolecular Targets (Hypothetical for this compound)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Topoisomerase II | -8.5 (Hypothetical) |

| This compound | Plasmepsin II | -7.9 (Hypothetical) |

| This compound | Butyrylcholinesterase | -9.2 (Hypothetical) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from molecular docking studies. Actual values would require specific computational experiments.

Elucidation of Binding Modes and Interaction Hotspots

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a target. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For acridine derivatives, the planar acridine ring is known to participate in intercalative binding with DNA or pi-pi stacking interactions with aromatic amino acid residues in protein active sites. jscimedcentral.com The chloro and phenoxy substituents on the acridine core of this compound would further influence its binding orientation and interactions with the target. Elucidating these interaction hotspots is crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives. Studies on similar compounds have highlighted the importance of specific residues in the binding pocket that form key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to developing empirical relationships between the structural properties of a series of chemical compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the structural similarity of compounds often correlates with similar biological effects. nih.gov This methodology is instrumental in medicinal chemistry for predicting the activity of new compounds and for gaining insights into the mechanisms of drug action.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related acridine derivatives with measured biological activity, for instance, as enzyme inhibitors or anti-inflammatory agents. nih.gov The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR Studies:

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |

| Steric | Molecular weight, van der Waals volume | Defines the size and shape of the molecule, which is crucial for receptor fitting. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the molecule's hydrophobicity, affecting its transport and binding. |

| Topological | Connectivity indices | Describes the atomic arrangement and branching of the molecular skeleton. |

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

While specific QSAR models exclusively developed for this compound are not widely documented in publicly available research, studies on broader classes of acridine derivatives have provided mechanistic insights. For example, research on acridine hybrids has shown that the planar acridine ring is crucial for DNA intercalation. nih.gov A hypothetical QSAR model for a series of this compound analogs might reveal the quantitative impact of substituents on the phenoxy ring or the acridine core on a specific biological activity. Such a model could elucidate the electronic and steric requirements for optimal interaction with a biological target, thereby guiding the design of more potent derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...X Interactions)

The biological activity and solid-state properties of this compound are significantly influenced by a variety of non-covalent intermolecular interactions. These interactions dictate how the molecule interacts with its biological target and how it packs in a crystal lattice.

Hydrogen Bonding:

While this compound itself does not possess strong hydrogen bond donors, the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. In a biological context, this nitrogen can form hydrogen bonds with suitable donor groups, such as the hydroxyl or amide groups of amino acid residues in a protein's active site. Theoretical studies on similar heterocyclic systems have highlighted the importance of such interactions in stabilizing ligand-protein complexes. nih.gov Furthermore, C-H···O and C-H···N interactions, which are weaker forms of hydrogen bonds, can also play a significant role in the crystal packing and molecular recognition processes involving acridine derivatives. iucr.org For instance, in the crystal structure of a related compound, 2-methoxy-9-phenoxyacridine (B12924701), C-H···N interactions are observed. iucr.org

π-π Stacking:

The planar aromatic system of the acridine core and the attached phenoxy group in this compound are prime candidates for π-π stacking interactions. These interactions are crucial for the stabilization of DNA-intercalating drugs, where the planar aromatic moiety inserts itself between the base pairs of the DNA double helix. nih.gov In the solid state, π-π stacking is a dominant force that governs the packing of aromatic molecules. rsc.org Computational studies and crystal structure analyses of acridine derivatives frequently reveal extensive π-π stacking, where the electron-rich π system of one molecule interacts with the electron-deficient π system of a neighboring molecule. iucr.orgnih.gov These interactions can be either face-to-face or offset, and their geometry and strength are influenced by the electronic nature of the aromatic rings. The properties of functional materials based on organic π-conjugated systems are governed extensively by intermolecular interactions between π-molecules. rsc.org

C-H···X Interactions:

Summary of Potential Intermolecular Interactions:

| Interaction Type | Potential Donors/Acceptors in this compound | Significance |

| Hydrogen Bonding | Acridine Nitrogen (acceptor) | Crucial for binding to biological targets like enzymes and DNA. nih.gov |

| π-π Stacking | Acridine and Phenoxy aromatic rings | Key for DNA intercalation and stabilization of crystal packing. iucr.orgnih.gov |

| C-H···X Interactions | Aromatic C-H (donors), Chlorine (acceptor), Acridine Nitrogen (acceptor), Ether Oxygen (acceptor), Aromatic rings (π-acceptor) | Contribute to the fine-tuning of molecular conformation and crystal packing. iucr.org |

The interplay of these various intermolecular forces ultimately determines the three-dimensional structure and, consequently, the function of this compound in both biological and material contexts.

Chemical Reactivity and Transformation Studies of 2 Chloro 9 Phenoxyacridine

Nucleophilic Substitution Reactions at C-9 and Other Positions

The C-9 position of the acridine (B1665455) nucleus is highly electrophilic, a consequence of the electron-withdrawing effect of the ring nitrogen. This inherent reactivity makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. In 2-Chloro-9-phenoxyacridine, the phenoxy group at the C-9 position serves as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles.

The general mechanism for nucleophilic substitution at the C-9 position of acridine derivatives proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the C-9 carbon, leading to the formation of a tetrahedral intermediate, which is stabilized by the delocalization of the negative charge over the aromatic system. Subsequent departure of the leaving group, in this case, the phenoxide anion, restores the aromaticity of the acridine ring.

Kinetics and Thermodynamics of Substitution Processes

While specific kinetic and thermodynamic data for nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions on the acridine scaffold provide a framework for understanding its reactivity. The rates of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

For analogous reactions, such as the aminolysis of 9-chloroacridines, the reactions are typically found to follow second-order kinetics, being first order in both the acridine substrate and the nucleophile. The activation parameters for these reactions, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insights into the transition state of the reaction. Generally, a large negative entropy of activation is observed, which is consistent with an associative mechanism involving the formation of an ordered transition state from two reactant molecules.

The thermodynamics of the substitution are governed by the relative stability of the reactants and products, and the stability of the leaving group. The phenoxide ion is a relatively stable leaving group, which thermodynamically favors the forward reaction with a variety of nucleophiles.

Table 1: Representative Kinetic Data for Nucleophilic Substitution on Related Acridine Systems

| Acridine Derivative | Nucleophile | Solvent | Rate Constant (k) | Activation Parameters |

| 9-Chloroacridine (B74977) | Piperidine | Ethanol | Data not available | Data not available |

| 9-Chloroacridine | Aniline (B41778) | Methanol | Data not available | Data not available |

Influence of Substituents on Reaction Selectivity and Rate

The presence of a chloro group at the C-2 position of the acridine ring is expected to influence the reactivity at the C-9 position. The chlorine atom is an electron-withdrawing group via its inductive effect, which should, in principle, increase the electrophilicity of the C-9 carbon and thus accelerate the rate of nucleophilic attack. This activating effect is a common feature in nucleophilic aromatic substitution reactions.

Conversely, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (a +M effect). However, for halogens, the inductive effect (-I) is generally considered to be stronger than the mesomeric effect. Therefore, the net effect of the 2-chloro substituent is anticipated to be an enhancement of the reaction rate at the C-9 position.

The position of the substituent is crucial. An electron-withdrawing group at the C-2 or C-4 position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

Hydrolysis Pathways and Stability Profiles

Acridine derivatives with good leaving groups at the C-9 position, such as chloro or phenoxy groups, are susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of this compound is expected to yield 2-chloro-9-acridanone, a stable product in which the C-9 position is occupied by a carbonyl group.

The hydrolysis can proceed through a similar nucleophilic substitution mechanism as described above, with water or hydroxide (B78521) ions acting as the nucleophile. The reaction is often catalyzed by acid, which protonates the acridine ring nitrogen, further increasing the electrophilicity of the C-9 carbon.

The stability of this compound in aqueous media is therefore pH-dependent. In neutral solutions, the rate of hydrolysis is likely to be slow, but it will be significantly accelerated in both acidic and basic environments. The formation of the highly stable 9-acridanone product provides a strong thermodynamic driving force for the hydrolysis reaction. In synthetic procedures involving this compound, the presence of water can lead to the formation of 2-chloro-9-acridanone as an undesired byproduct. nih.gov

Derivatization for Functional Group Interconversion

One of the primary synthetic utilities of this compound is its role as a versatile intermediate for the synthesis of other 9-substituted acridine derivatives. The phenoxy group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C-9 position. This process of functional group interconversion is a key strategy in the development of new acridine-based compounds.

A prominent example is the synthesis of 9-aminoacridine (B1665356) derivatives. Reaction of this compound with primary or secondary amines leads to the formation of the corresponding 2-chloro-9-aminoacridines. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimalarial agents. The reaction conditions for these transformations typically involve heating the acridine substrate with the desired amine in a suitable solvent, such as phenol (B47542) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 2: Examples of Functional Group Interconversion from 9-Phenoxyacridine (B3049667) Derivatives

| Starting Material | Reagent | Product |

| 9-Phenoxyacridine | Alkylamine | 9-Alkylaminoacridine |

| 9-Phenoxyacridine | Arylamine | 9-Anilinoacridine (B1211779) |

| 9-Phenoxyacridine | Hydrazine | 9-Hydrazinoacridine |

| 9-Phenoxyacridine | Thiol | 9-Thioacridine |

Note: This table illustrates the general reactivity of the 9-phenoxyacridine scaffold. Specific yields and reaction conditions would be dependent on the nature of the nucleophile and the substituents on the acridine ring.

The use of this compound as a precursor for these reactions is often preceded by its formation from 2-chloro-9-chloroacridine. The reaction of the 9-chloro derivative with phenol generates the more reactive 9-phenoxy intermediate, which can then be more cleanly converted to the desired 9-substituted product.

Mechanistic Studies of Biological Interactions of 2 Chloro 9 Phenoxyacridine and Analogues

DNA Intercalation and Nucleic Acid Binding Mechanisms

The planar aromatic structure of the acridine (B1665455) core is a critical feature that enables these compounds to interact with DNA, primarily through a process known as intercalation. This involves the insertion of the flat acridine ring system between the base pairs of the DNA double helix.

Various spectroscopic techniques are employed to study the binding of 2-Chloro-9-phenoxyacridine and its analogues to DNA. Fluorescence spectroscopy is a particularly powerful tool in this regard. For instance, the large increase in fluorescence upon binding to DNA, coupled with a high affinity constant, makes these molecules effective nucleic acid fluorescent probes. nih.gov The binding can be characterized by a binding constant (Kb), which quantifies the affinity of the compound for DNA. Studies on related 2,9-disubstituted acridines have reported DNA binding constants (Kb) in the range of 0.5–10.4 × 10⁴ M⁻¹. nih.gov

Displacement analysis using other fluorescent probes, such as ethidium (B1194527) bromide, can also provide insights into the binding mode. researchgate.net If a compound displaces ethidium bromide, which is a known DNA intercalator, it suggests a similar intercalative binding mechanism. Circular dichroism (CD) spectroscopy is another valuable technique that can reveal changes in the microenvironment and conformation of DNA upon ligand binding. nih.gov

The intercalation of acridine derivatives into the DNA double helix inevitably leads to changes in its structure and topology. One of the key consequences of intercalation is the unwinding of the DNA helix. Viscometric titrations with closed circular supercoiled DNA (ccs-DNA) are used to determine the unwinding angle induced by these compounds. For a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines, the unwinding angles were found to be close to 17 degrees, with some exceptions showing a smaller angle of 12 degrees. nih.gov This unwinding of the DNA helix can interfere with essential cellular processes such as replication and transcription, where the topological state of DNA is crucial. The binding of these compounds can also induce conformational changes in the DNA, which can be monitored by techniques like thermal denaturation, where the melting temperature (Tm) of the DNA is observed to increase in the presence of the binding ligand. nih.gov

Topoisomerase Enzyme Inhibition Mechanisms (Type I and Type II)

Topoisomerases are essential enzymes that regulate the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. nih.govnih.gov They function by creating transient breaks in the DNA backbone. mdpi.com Because of their vital role, topoisomerases are significant targets for cancer chemotherapy. nih.govnih.gov Acridine derivatives, including analogues of this compound, have been shown to inhibit both type I and type II topoisomerases.

The inhibition of topoisomerases by these compounds often involves the stabilization of the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the DNA. nih.gov By trapping this complex, the acridine derivatives prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death). nih.govmdpi.com For example, some sulfonamide acridine derivatives have demonstrated inhibitory effects on both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.com Specifically, certain compounds have shown potent Topo I inhibition with IC50 values as low as 3.41 µg/mL, while others have exhibited significant Topo II inhibition with an IC50 of 7.33 μM. mdpi.com The ability to inhibit these enzymes is a key mechanism behind the cytotoxic effects of these compounds against cancer cells. mdpi.comnih.gov

Enzyme Inhibition Mechanisms Beyond Topoisomerases

While DNA and topoisomerases are primary targets, this compound and its analogues can also interact with and inhibit other classes of enzymes, notably cholinesterases.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Numerous compounds containing an acridine moiety have demonstrated potent inhibitory activity against both AChE and BChE. nih.govfrontiersin.org

The mechanism of inhibition can vary, with some acridine derivatives showing a mixed inhibition pattern. frontiersin.org The inhibitory potency is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, certain 9-phosphoryl-9,10-dihydroacridines have shown effective BChE inhibition with IC50 values in the low micromolar range (e.g., 2.90 ± 0.23 µM and 3.22 ± 0.25 µM). frontiersin.org Other acridine derivatives have also been identified as effective inhibitors of both AChE and BChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Acridine Analogues

| Compound Class | Target Enzyme | IC50 Value |

| 9-phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | 2.90 - 6.90 µM frontiersin.org |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Effective Inhibition nih.gov |

This table is for illustrative purposes and represents data for classes of acridine analogues, not specifically this compound.

Beyond topoisomerases and cholinesterases, acridine derivatives have been investigated for their inhibitory effects on other enzymes. For example, some 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have shown inhibitory activity against the secretion of lysosomal enzymes and β-glucuronidase from neutrophils. nih.gov Furthermore, certain analogues have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like and microglial cell lines. nih.gov The inhibition of these enzymes and signaling molecules suggests a potential anti-inflammatory role for these compounds. nih.gov Additionally, some triazole-bearing azinane analogues have been shown to inhibit α-glucosidase and urease. nih.gov

Cellular and Molecular Pathways in Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogues are underpinned by their ability to modulate the activity of key inflammatory cells, including mast cells, neutrophils, and macrophages. Current time information in Bangalore, IN. These cells are crucial in the pathogenesis of both acute and chronic inflammatory conditions. Current time information in Bangalore, IN.

Mast cell degranulation is a critical event in the initiation of allergic and inflammatory responses, releasing a variety of pre-stored mediators. Certain 9-phenoxyacridine derivatives have been identified as potent inhibitors of this process. Specifically, three derivatives demonstrated greater potency in inhibiting rat peritoneal mast cell degranulation than the reference inhibitor, mepacrine, exhibiting IC50 values in the range of 16-21 microM. Current time information in Bangalore, IN. This inhibitory action on mast cells contributes significantly to the anti-inflammatory profile of these compounds by preventing the release of histamine (B1213489) and other pro-inflammatory substances. Current time information in Bangalore, IN.

Neutrophils and macrophages are key players in the inflammatory cascade. The activation of these cells leads to the release of enzymes and signaling molecules that propagate inflammation. Analogues of this compound have been shown to effectively modulate these activation pathways.

One 9-anilinoacridine derivative displayed potent inhibition of the secretion of lysosomal enzymes and β-glucuronidase from neutrophils, with IC50 values of 8.2 μM and 4.4 μM, respectively. Current time information in Bangalore, IN. Furthermore, specific 9-phenoxyacridine derivatives have been identified as effective inhibitors of activation in macrophage-like cell lines (RAW 264.7) and murine microglial cell lines (N9). Current time information in Bangalore, IN. This modulation of neutrophil and macrophage function highlights a crucial mechanism for the anti-inflammatory effects of this class of compounds. Current time information in Bangalore, IN.

The production of inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), is a hallmark of inflammation. TNF-α is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases. Research has shown that certain 9-phenoxyacridine analogues are efficacious inhibitors of TNF-α production.

Specifically, two 9-phenoxyacridine derivatives were shown to be effective inhibitors of TNF-α production in macrophage-like RAW 264.7 cells. Current time information in Bangalore, IN. Additionally, a different 9-phenoxyacridine derivative and a 9-anilinoacridine derivative were identified as potent inhibitors of TNF-α production in murine microglial N9 cell lines. Current time information in Bangalore, IN. The ability of these compounds to suppress the production of key inflammatory mediators like TNF-α underscores their therapeutic potential as anti-inflammatory agents. Current time information in Bangalore, IN.

Table 1: Inhibitory Activity of 9-Phenoxyacridine Analogues on Inflammatory Cells

| Compound Type | Target Cell/Process | Inhibitory Effect (IC50) | Reference |

| 9-Phenoxyacridine Derivatives | Rat Peritoneal Mast Cell Degranulation | 16-21 μM | Current time information in Bangalore, IN. |

| 9-Anilinoacridine Derivative | Neutrophil Enzyme Secretion | 8.2 μM (Lysosomal Enzyme), 4.4 μM (β-glucuronidase) | Current time information in Bangalore, IN. |

| 9-Phenoxyacridine Derivatives | TNF-α Production (RAW 264.7 Macrophages) | Efficacious Inhibition | Current time information in Bangalore, IN. |

| 9-Phenoxyacridine & 9-Anilinoacridine Derivatives | TNF-α Production (N9 Microglial Cells) | Potent Inhibition | Current time information in Bangalore, IN. |

Antimicrobial Action Mechanisms

While the anti-inflammatory mechanisms of this compound and its analogues have been investigated, specific details regarding their antimicrobial action mechanisms are not extensively documented in the available scientific literature. The following subsections outline the areas where further research is needed.

Information detailing the specific interactions of this compound and its analogues with bacterial cell membranes is not available in the reviewed literature. The ability of antimicrobial compounds to disrupt the integrity of the bacterial cell membrane is a common mechanism of action, but studies specifically elucidating this for the 9-phenoxyacridine scaffold are lacking.

The potential for this compound and its analogues to exert antimicrobial effects through DNA-related mechanisms, such as intercalation or groove binding leading to inhibition of replication or transcription, has not been specifically reported. While other acridine derivatives are known to interact with DNA, this has not been demonstrated as an antimicrobial mechanism for the 9-phenoxyacridine class of compounds in the available research.

Antimalarial Action Mechanisms

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitate the development of new antimalarial agents. drugbank.comnih.gov Acridine derivatives, including this compound, have shown promise in this area. nih.gov

Several analogues of this compound have demonstrated significant activity against chloroquine-resistant strains of P. falciparum. For instance, certain 9-anilinoacridine derivatives show increased efficacy against drug-resistant parasites. nih.gov The structural features of these molecules, such as C-3,6-diamino substitution, low lipophilicity, and high pKa values, contribute to their enhanced antimalarial activity. nih.gov

One of the key mechanisms of chloroquine (B1663885) resistance involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which leads to reduced accumulation of the drug in the parasite's digestive vacuole. nih.govnih.gov Some chloroquine analogues with modified side chains have been designed to overcome this resistance mechanism. nih.gov For example, DAQ, a chloroquine analogue with a more linear side chain, has shown high activity against both sensitive and chloroquine-resistant P. falciparum strains. nih.govescholarship.org The presence of a triple bond in the side chain of some chloroquine analogues appears to be a key factor in overcoming resistance. escholarship.org

Furthermore, studies on 9-aminoacridines have identified compounds with low nanomolar IC50 values against chloroquine-resistant P. falciparum. nih.gov These findings highlight the potential of the acridine scaffold in developing new antimalarials effective against resistant parasites.

The antimalarial action of acridine derivatives is often linked to their ability to interfere with crucial parasite processes. One of the primary targets is the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Similar to chloroquine, some acridine analogues are thought to accumulate in the acidic digestive vacuole of the parasite and inhibit the formation of hemozoin, leading to a toxic buildup of free heme. escholarship.org

Another important mechanism is the inhibition of parasite DNA topoisomerase II. nih.gov This enzyme is essential for DNA replication and repair, and its inhibition leads to parasite death. For example, the 9-anilinoacridine derivative, 3,6-diamino-1'-amino-9-anilinoacridine, has been shown to inhibit the decatenation activity of P. falciparum DNA topoisomerase II. nih.gov

Some quinoxaline (B1680401) derivatives, which share structural similarities with acridine compounds, have been found to target the apicoplast of P. falciparum. mdpi.com The apicoplast is a non-photosynthetic plastid essential for parasite survival, and its disruption represents a promising antimalarial strategy. mdpi.com Additionally, some compounds may act through redox-active mechanisms, where the reduction of the compound by parasite enzymes leads to the generation of reactive oxygen species, causing oxidative stress and cell death. mdpi.com

Molecular Mechanisms of Antiproliferative Activity in Cellular Models

Acridine derivatives, including this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. elsevierpure.comnih.govmdpi.comnih.govnih.gov The mechanisms underlying this activity are multifaceted and involve the modulation of key cellular processes.

A primary mechanism by which acridine derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.netfrontiersin.org

Several acridine analogues have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis. nih.govnih.govnih.gov This cell cycle blockade is frequently a prelude to apoptosis. For instance, 9-phenyl acridine has been reported to block cell cycle progression at the G2/M phase in A375 human melanoma cells. nih.gov Similarly, certain 9-acridinyl amino acid derivatives have been shown to cause a G2/M block in cancer cell lines. nih.gov

The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Treatment with acridine derivatives can lead to the activation of key caspases such as caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net The activation of caspase-8 is characteristic of the extrinsic pathway, while the activation of caspase-9 is a hallmark of the intrinsic pathway. researchgate.netfrontiersin.org Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govmdpi.comnih.gov For example, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed following treatment with some acridine derivatives. nih.govmdpi.com

The intrinsic pathway of apoptosis is closely linked to mitochondrial function. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov Several acridine derivatives have been shown to induce a decrease in ΔΨm, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a critical step in the activation of the caspase cascade and the subsequent execution of apoptosis. nih.govfrontiersin.org

The modulation of mitochondrial function by these compounds is a significant aspect of their anticancer activity. researchgate.net For instance, 9-phenyl acridine treatment has been shown to lower the mitochondrial potential in A375 cells. nih.gov The ability of these compounds to disrupt mitochondrial integrity highlights their potential as targeted anticancer agents. mdpi.com

Mechanistic Aspects of Antioxidant Activity

In addition to their antimalarial and antiproliferative properties, some acridine derivatives also exhibit antioxidant activity. The mechanisms underlying this activity are still being explored but are thought to involve the scavenging of free radicals.

The antioxidant activity of chemical compounds can occur through various mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com Some studies on related heterocyclic compounds suggest that the antioxidant activity may proceed via the SPLET mechanism. mdpi.com This involves the deprotonation of the antioxidant molecule followed by the transfer of an electron to a radical species.

The structure of the acridine ring system, with its electron-rich nature, may contribute to its ability to donate electrons and neutralize free radicals. Further research is needed to fully elucidate the specific mechanisms by which this compound and its analogues exert their antioxidant effects.

Structure Activity Relationship Sar Studies for 2 Chloro 9 Phenoxyacridine Analogues

Influence of Substituents on Biological Activity Profiles

The substitution pattern on the acridine (B1665455) ring system is a critical determinant of biological activity. The position of the chloro group and the presence of other substituents can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Table 1: Influence of Acridine Ring Substituents on Biological Activity (Illustrative) This table illustrates the expected impact of substituent modifications on the acridine ring based on established SAR principles for acridine compounds.

| Compound | Acridine Ring Substitution | Phenoxy Ring Substitution | Expected Impact on Activity |

|---|---|---|---|

| Parent | 2-Chloro | Unsubstituted | Baseline activity |

| Analogue 1A | 1-Chloro | Unsubstituted | Altered activity due to steric hindrance near the nitrogen atom. |

| Analogue 1B | 3-Chloro | Unsubstituted | Modified electronic distribution, potentially altering target binding affinity. |

| Analogue 1C | 4-Chloro | Unsubstituted | Significant change in dipole moment and steric profile. |

| Analogue 1D | 2-Fluoro | Unsubstituted | Increased electronegativity but smaller size than chloro, may improve membrane permeability. |

| Analogue 1E | 2-Chloro, 7-Methoxy | Unsubstituted | Electron-donating group at C7 may enhance binding to specific targets. |

Table 2: Influence of Phenoxy Ring Substituents on Biological Activity (Illustrative) This table illustrates the expected impact of substituent modifications on the phenoxy ring based on established SAR principles.

| Compound | Acridine Ring Substitution | Phenoxy Ring Substitution | Expected Impact on Activity |

|---|---|---|---|

| Parent | 2-Chloro | Unsubstituted | Baseline activity |

| Analogue 2A | 2-Chloro | 4-Fluoro | Introduces a potential hydrogen bond acceptor and alters electronics. |

| Analogue 2B | 2-Chloro | 4-Nitro | Strong electron-withdrawing group, significantly alters charge distribution. |

| Analogue 2C | 2-Chloro | 4-Hydroxy | Adds a hydrogen bond donor, potentially increasing target affinity but may affect permeability. |

| Analogue 2D | 2-Chloro | 2-Methyl | Ortho-substituent may force a change in the torsion angle between the phenoxy and acridine rings. |

| Analogue 2E | 2-Chloro | 3,5-Dimethoxy | Electron-donating groups may enhance activity, depending on the target's electronic requirements. |

Correlations between Structural Features and Specific Mechanistic Interactions

The biological activity of 2-Chloro-9-phenoxyacridine analogues stems from specific interactions with cellular macromolecules, primarily DNA and enzymes like topoisomerases. nih.gov The planar, aromatic structure of the acridine core is a classic pharmacophore for DNA intercalation, where it stacks between base pairs, leading to DNA structural distortion and inhibition of replication and transcription. nih.gov

The 2-chloro substituent influences this interaction by modifying the electron density of the acridine ring, which can affect the strength of the π-π stacking interactions with DNA bases. The 9-phenoxy group, often oriented nearly perpendicular to the acridine plane, does not directly participate in intercalation but plays a crucial role by positioning the molecule correctly and interacting with the DNA groove or with the surface of an associated enzyme, such as DNA topoisomerase II. nih.gov Molecular docking studies on various 9-substituted acridines have been instrumental in visualizing these binding modes and explaining the observed SAR. nih.govnih.gov For instance, substituents on the phenoxy ring could form hydrogen bonds or van der Waals contacts with amino acid residues in the active site of an enzyme, thereby enhancing binding affinity and inhibitory potency.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop predictive models that correlate a compound's chemical structure with its biological activity. researchgate.net These models are invaluable for rational drug design, allowing for the virtual screening of novel analogues and prioritizing synthetic efforts.

The development of a QSAR model for this compound analogues involves several steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), physicochemical (e.g., logP), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development). researchgate.net

For acridine derivatives, QSAR studies have successfully identified key structural features governing their activity. researchgate.net A predictive model for 2-Chloro-9-phenoxyacridines could reveal, for example, that a combination of high lipophilicity, a specific range for the dipole moment, and the presence of a hydrogen bond donor on the phenoxy ring are predictive of high anticancer potency. Such models provide a quantitative framework for understanding the SAR and guiding the design of more effective therapeutic agents.

Analytical Methodologies for Research and Characterization of 2 Chloro 9 Phenoxyacridine

Chromatographic Techniques for Separation and Purification (e.g., HPLC, TLC)

Chromatography is an essential tool in the synthesis of 2-Chloro-9-phenoxyacridine, used for monitoring the progress of chemical reactions, isolating the final product from reaction mixtures, and assessing its purity.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method to monitor the conversion of reactants, such as 9-chloroacridine (B74977), to the desired 9-phenoxyacridine (B3049667) product. e-journals.incore.ac.uk By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. The completion of the reaction is confirmed when the reactant spot is no longer visible. e-journals.incore.ac.uk Common solvent systems for acridine (B1665455) derivatives involve a mixture of a relatively non-polar solvent like chloroform (B151607) with a polar solvent such as methanol. e-journals.incore.ac.uk The ratio can be adjusted to achieve optimal separation of components based on their polarity. core.ac.uk

High-Performance Liquid Chromatography (HPLC) represents a more advanced and powerful technique for both the purification and analytical assessment of this compound. While specific methods for this exact compound are proprietary to individual research labs, a typical approach would involve reversed-phase HPLC. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the non-polar product from any remaining polar impurities or unreacted starting materials. The compound eluting from the column is detected by a UV detector, allowing for both qualitative identification (by retention time) and quantitative analysis (by peak area).

Below is a table summarizing common chromatographic techniques and their application to this compound research.

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Solvent System | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Chloroform:Methanol (e.g., 9:1 or 8:2) e-journals.incore.ac.uk | To check for the completion of the reaction by observing the disappearance of starting materials. e-journals.in |

| High-Performance Liquid Chromatography (HPLC) | Purification & Analysis | C18-bonded Silica (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | To isolate the pure compound from a crude reaction mixture and to determine its purity level. |

| Column Chromatography | Preparative Purification | Silica Gel | Solvents of varying polarity (e.g., hexane, ethyl acetate) | To separate larger quantities of the synthesized compound from byproducts and starting materials. beilstein-journals.org |

Spectroscopic Techniques for Quantitative Analysis in Research Settings

Spectroscopy is indispensable for the structural confirmation and quantitative measurement of this compound in research contexts.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for analyzing compounds with chromophores, such as the extended aromatic system of acridine. The electronic transitions within the molecule lead to the absorption of light in the UV and visible regions of the electromagnetic spectrum. beilstein-journals.org In a research setting, UV-Vis spectroscopy can be used quantitatively by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve with solutions of known concentrations, the concentration of an unknown sample of this compound can be accurately determined. This is particularly useful in biological assays to specify the concentration of the compound being tested.

Fluorescence Spectroscopy offers a highly sensitive method for quantitative analysis. Acridine derivatives are often fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. beilstein-journals.org The intensity of the emitted light is, under controlled conditions, directly proportional to the concentration of the compound. This technique can detect much lower concentrations than UV-Vis absorption spectroscopy, making it valuable for studies where the compound is present in trace amounts. The investigation of photophysical properties, including the determination of fluorescence quantum yields, relies on this technique. beilstein-journals.org

Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primarily used for structural elucidation rather than routine quantitative analysis. e-journals.incore.ac.ukresearchgate.net However, quantitative NMR (qNMR) is an advanced application that can be used for determining concentration and purity without the need for a calibration curve of the specific compound.

The table below outlines key spectroscopic techniques used in the research of this compound.

| Spectroscopic Technique | Primary Application in Research | Information Obtained | Relevance to Quantitative Analysis |

| UV-Visible Spectroscopy | Quantitative Analysis, Electronic Properties | Wavelength of maximum absorbance (λmax), Absorbance values | Quantitative determination of concentration in solution via Beer-Lambert Law. beilstein-journals.org |

| Fluorescence Spectroscopy | Quantitative Analysis, Photophysical Studies | Emission and excitation spectra, Quantum yield | Highly sensitive method for quantifying low concentrations of the compound. beilstein-journals.org |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed information about the molecular structure and connectivity of atoms. e-journals.incore.ac.uk | Can be used for quantitative analysis (qNMR) to determine purity and concentration. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of specific chemical bonds and functional groups within the molecule. e-journals.incore.ac.uk | Generally not used for quantitative analysis in this context. |

Future Research Directions and Potential Applications in Chemical Biology

Rational Design of Novel Acridine-Based Scaffolds for Specific Biological Targets

The rational design of acridine-based compounds is a promising strategy for developing agents with high selectivity for specific biological targets. Structure-based modeling methods have been successfully employed to design disubstituted triazole-linked acridine (B1665455) compounds that exhibit selectivity for human telomeric quadruplex DNAs over duplex DNA and other quadruplex structures. nih.govacs.orgresearchgate.net This selectivity is achieved by optimizing the dimensions of the molecule, particularly the separation of terminal alkyl-amino groups, to complement the target's architecture. nih.govacs.orgresearchgate.net

Future research can build upon these principles to design novel 2-Chloro-9-phenoxyacridine derivatives with enhanced specificity for other biological targets, such as specific enzymes or protein-protein interactions. For instance, modifying the phenoxy group or the chloro-substituted ring could lead to compounds that selectively inhibit enzymes like topoisomerase II, a known target for some acridine derivatives. nih.gov The synthesis of 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives has already demonstrated the potential to create compounds with specific anti-inflammatory activities by targeting mast cells, neutrophils, and macrophages. nih.gov

The following table outlines potential modifications to the this compound scaffold and their intended biological outcomes:

| Modification Site | Potential Modification | Intended Biological Target/Outcome |

| Phenoxy group at C9 | Introduction of various substituted aryl or heteroaryl groups | Enhance binding affinity and selectivity for specific enzyme active sites or receptor pockets. |

| Chlorine atom at C2 | Replacement with other halogens, alkyl, or alkoxy groups | Modulate electronic properties and bioavailability, potentially altering target specificity. |

| Acridine core | Introduction of additional functional groups (e.g., amino, nitro) | Fine-tune DNA intercalation properties and explore new interactions with biological macromolecules. |

Exploration of Undiscovered Mechanistic Pathways

While the DNA intercalating properties of acridines are well-established, the full spectrum of their mechanistic pathways remains to be explored. digitellinc.com Some acridine derivatives have been shown to induce apoptosis through mitochondria-mediated pathways, involving the upregulation of Bax, release of cytochrome C, and activation of caspase 3. nih.gov For example, 9-phenylacridine (B188086) has demonstrated antitumor activity by inducing apoptosis in cancer cells. nih.gov

Future studies on this compound should investigate its potential to modulate cellular signaling pathways beyond DNA damage. For instance, exploring its effects on protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer, could reveal novel mechanisms of action. nih.gov The anti-inflammatory effects of some acridine derivatives suggest that they may interfere with signaling cascades involved in inflammation, such as the production of tumor necrosis factor-alpha (TNF-α). nih.gov A deeper understanding of these pathways could uncover new therapeutic applications for this compound and its analogs.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.govnih.gov The development of this compound as a chemical probe could provide a powerful tool for dissecting complex biological processes. Its intrinsic fluorescence, a common feature of acridine derivatives, could be harnessed for imaging applications, allowing researchers to visualize its localization and interaction with cellular components in real-time. nih.gov

To be an effective chemical probe, a compound must exhibit high selectivity for its target. nih.govnih.gov Therefore, future research would need to identify the specific cellular target(s) of this compound and then rationally design derivatives with improved affinity and selectivity. The synthesis of a focused library of analogs and screening them against various biological targets would be a crucial step in this process. The discovery of highly selective inhibitors for other biological targets, such as PRDM9 and activin receptor-like kinases, serves as a successful precedent for this approach. nih.govnih.gov

Advanced Computational Chemistry Approaches for Enhanced Research and Design

Computational chemistry offers invaluable tools for accelerating the research and design of novel acridine-based compounds. nih.gov Density Functional Theory (DFT) calculations can be used to predict the electronic properties, such as the HOMO-LUMO gap, ionization potential, and electron affinity, of this compound and its derivatives. nih.govresearchgate.net This information is crucial for understanding their reactivity and potential interactions with biological molecules. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound derivatives to specific biological targets, such as DNA quadruplexes or enzyme active sites. nih.gov These simulations can provide insights into the key interactions driving binding and selectivity, guiding the rational design of more potent and specific compounds. nih.govacs.orgresearchgate.netnih.gov For example, computational studies have been instrumental in understanding the binding of acridine derivatives to topoisomerase II. nih.gov By leveraging these advanced computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products